Ropinirole-d14 HCl (di-n-propyl-d14) Ropinirole-d14 HCl (di-n-propyl-d14) An isotope labelled of Ropinirole. Ropinirole is a dopamine agonist. It is used for the treatment of Parkinson's disease and restless legs syndrome.
Brand Name: Vulcanchem
CAS No.: 1132746-05-4
VCID: VC0196500
InChI:
SMILES:
Molecular Formula: C16H10D14N2O·HCl
Molecular Weight: 310.92

Ropinirole-d14 HCl (di-n-propyl-d14)

CAS No.: 1132746-05-4

Cat. No.: VC0196500

Molecular Formula: C16H10D14N2O·HCl

Molecular Weight: 310.92

Purity: 95% by HPLC; 99% atom D;

* For research use only. Not for human or veterinary use.

Ropinirole-d14 HCl (di-n-propyl-d14) - 1132746-05-4

CAS No. 1132746-05-4
Molecular Formula C16H10D14N2O·HCl
Molecular Weight 310.92

Chemical Identity and Properties

Ropinirole-d14 HCl (di-n-propyl-d14) is a stable isotope-labeled version of ropinirole hydrochloride, featuring fourteen deuterium atoms incorporated into the di-n-propyl moiety of the molecule. The compound retains the core indolinone structure of the parent compound with the critical modification of deuterium substitution that provides distinct advantages for research applications. The molecular structure maintains the same spatial arrangement and chemical functionality as non-deuterated ropinirole, but with the significant isotopic difference.

Physical and Chemical Characteristics

Ropinirole-d14 HCl is characterized by specific physical and chemical properties that define its behavior in various research contexts. The compound has a molecular formula of C16H11D14ClN2O and a molecular weight of 310.92 g/mol . The CAS registry number assigned to this compound is 1132746-05-4, distinguishing it from the unlabeled ropinirole HCl which has a CAS number of 91374-20-8 . Structurally, the compound features an indolinone core with a propylamino side chain, where the fourteen deuterium atoms are incorporated into the di-n-propyl group without significantly altering its chemical properties.

Structural Features

The compound retains the essential structural features of ropinirole, characterized by the 4-[2-(Di-n-propylamino)ethyl]-2-indolinone scaffold . The deuteration pattern specifically targets the di-n-propyl groups, where hydrogen atoms are replaced with deuterium. This strategic labeling creates a compound that maintains identical chemical reactivity to the parent molecule while providing the mass spectrometric advantage necessary for analytical discrimination.

Comparative Analysis

Table 1: Comparison of Properties between Ropinirole HCl and Ropinirole-d14 HCl

PropertyRopinirole HClRopinirole-d14 HCl
Molecular FormulaC16H25ClN2OC16H11D14ClN2O
Molecular Weight296.84 g/mol310.92 g/mol
CAS Number91374-20-81132746-05-4
Deuterium ContentNone14 atoms (di-n-propyl)
Purity StandardVariable95% (HPLC); 99% atom D
Primary ApplicationTherapeuticResearch/Analytical

The comparative data illustrates the key differences between the standard and deuterated forms, highlighting the increased molecular weight resulting from deuterium incorporation while maintaining the same core chemical structure and functionality .

Synthesis and Production Methods

The synthesis of Ropinirole-d14 HCl involves sophisticated chemical processes designed to incorporate deuterium atoms at specific positions within the molecular structure. The production methodology must ensure high deuterium incorporation while maintaining the pharmacological properties of the parent compound.

Deuteration Techniques

The synthesis of Ropinirole-d14 typically begins with the parent compound ropinirole, which undergoes a series of chemical transformations to incorporate deuterium atoms specifically at the di-n-propyl positions. This process requires careful control of reaction conditions to ensure high deuterium incorporation rates. The synthetic pathway generally involves specialized catalysts and deuterium sources to achieve the desired isotopic purity of 99% atom D .

Purification Processes

Following synthesis, rigorous purification processes are employed to achieve the high purity standards required for research applications. The compound undergoes high-performance liquid chromatography (HPLC) purification to attain a purity level of 95% or higher . Additional purification steps may include recrystallization and other techniques to ensure both chemical and isotopic purity of the final product.

Quality Control Parameters

Quality control for Ropinirole-d14 HCl involves comprehensive analytical testing to verify both chemical purity and deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the positions and extent of deuteration, while mass spectrometry provides precise measurement of isotopic purity. These analytical techniques ensure that the final product meets the rigorous standards required for research applications.

Pharmacological Mechanism and Activity

Ropinirole-d14 HCl maintains the same pharmacological profile as non-deuterated ropinirole, acting primarily as a selective dopamine D2 receptor agonist. This mechanism of action is central to its application in research related to neurological disorders.

Neuroprotective Properties

Research on the parent compound ropinirole has demonstrated notable neuroprotective effects, particularly through activation of the glutathione system. Studies have shown that ropinirole increases striatal glutathione (GSH) contents following daily administration, suggesting a potential mechanism for its neuroprotective properties. This activation involves upregulation of gamma-glutamylcysteine synthetase (gamma-GCS), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST) mRNA expression . The deuterated analog is expected to maintain these properties while allowing for more precise tracking in metabolic studies.

Comparative Efficacy Studies

Applications in Research and Analysis

Ropinirole-d14 HCl serves multiple important functions in scientific research, particularly in pharmacokinetic studies, analytical method development, and metabolic investigations.

Analytical Standard Applications

One of the primary applications of Ropinirole-d14 HCl is as an internal standard for analytical methods developing quantitative assays for ropinirole. The deuterated compound provides an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis as it behaves almost identically to the non-deuterated compound during sample preparation and chromatographic separation, yet can be distinguished by its different mass . This property makes it invaluable for developing accurate and precise analytical methods.

Metabolic Studies

Ropinirole-d14 HCl is particularly valuable in metabolic studies where researchers need to track the fate of the drug in biological systems. The deuterium labeling provides a distinctive mass signature that allows researchers to differentiate between the administered compound and endogenous substances. This capability facilitates the identification and characterization of metabolites and degradation products, providing insights into metabolic pathways and potential drug interactions .

Environmental Monitoring

Stability and Degradation Characteristics

Understanding the stability profile and degradation pathways of Ropinirole-d14 HCl is essential for proper handling, storage, and interpretation of research results involving this compound.

Stability Under Various Conditions

Studies on ropinirole hydrochloride have shown specific stability profiles under various stress conditions. In acidic stress conditions (1 N HCl), ropinirole shows a recovery of 89.56% with two major degradation products identified . The deuterated form is expected to show similar degradation patterns but potentially with altered rates due to the kinetic isotope effect. The hydrochloride salt form is chosen specifically for its enhanced stability in pharmaceutical formulations.

Degradation Kinetics

Research on ropinirole has demonstrated that acidic and alkaline stress degradation follows first-order kinetics. The compound shows relatively high stability in acidic medium with a half-life (t1/2) of 146.37 hours and t0.9 of 39.11 hours. In contrast, it shows lower stability in alkaline conditions . The deuterated form may exhibit slightly different degradation kinetics due to the isotope effect, potentially offering enhanced stability in certain conditions.

Analytical Detection Methods

Various analytical techniques have been developed and optimized for the detection, identification, and quantification of Ropinirole-d14 HCl in different matrices.

Chromatographic Techniques

High-performance thin-layer chromatography (HPTLC) methods have been developed for the analysis of ropinirole HCl, which can be adapted for the deuterated form. A validated HPTLC method using mobile phase composition of toluene-ethyl acetate-6 M ammonia solution (5:6:0.5, v/v/v) has been optimized for ropinirole analysis, showing good resolution and reproducibility . For Ropinirole-d14 HCl, these methods would need slight modification to account for the slight differences in physicochemical properties.

Mass Spectrometry Applications

Mass spectrometry is particularly valuable for analyzing deuterated compounds due to their distinctive mass signatures. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for detecting Ropinirole-d14 HCl in complex biological matrices. The mass shift caused by the fourteen deuterium atoms creates a characteristic fragmentation pattern that enables unambiguous identification even in the presence of the non-deuterated compound.

Validation Parameters

Analytical methods for Ropinirole-d14 HCl require rigorous validation to ensure reliability and reproducibility. Key validation parameters include linearity, precision, accuracy, specificity, limits of detection (LOD), and limits of quantification (LOQ). For HPTLC methods developed for ropinirole, the LOD and LOQ were found to be 12.95 and 39.25 ng spot−1 respectively, with good linearity (R2 = 0.9989) in the range of 100–3000 ng spot−1 . Similar performance would be expected for methods adapted for the deuterated compound.

Research and Therapeutic Perspectives

The development and application of Ropinirole-d14 HCl open new avenues for research in neurological disorders and pharmaceutical development.

Current Research Directions

Current research utilizing Ropinirole-d14 HCl focuses on several key areas, including detailed pharmacokinetic profiling, metabolite identification, and the development of improved analytical methods. The compound is particularly valuable in studies investigating the neuroprotective mechanisms of ropinirole, such as its effects on the glutathione system and potential applications in preventing neurodegeneration .

Challenges and Future Directions

Despite the significant advantages offered by deuterated compounds like Ropinirole-d14 HCl, certain challenges remain. These include the relatively high cost of synthesis, the complexity of ensuring high deuterium incorporation, and the need for specialized analytical equipment. Future research directions may focus on developing more efficient synthesis methods, exploring the potential clinical applications of deuterated pharmaceuticals, and further elucidating the neuroprotective mechanisms of ropinirole.

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